

understanding the IUPAC name Methyl 5-bromo-2-chlorobenzoate

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Compound of Interest

Compound Name: **Methyl 5-bromo-2-chlorobenzoate**

Cat. No.: **B1584710**

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An In-Depth Technical Guide to **Methyl 5-bromo-2-chlorobenzoate**

Abstract

Methyl 5-bromo-2-chlorobenzoate is a dihalogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its strategic substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Importance

In the landscape of synthetic chemistry, the utility of a building block is defined by its structural features and the subsequent chemical transformations it can undergo. **Methyl 5-bromo-2-chlorobenzoate**, with its distinct arrangement of functional groups, presents multiple reaction sites. The ester can be hydrolyzed or transformed, while the halogen atoms provide handles for cross-coupling reactions, nucleophilic aromatic substitution, or the formation of organometallic reagents.

The parent acid, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin,

which are prominent drugs for the management of type 2 diabetes.[1][2] The ester form, **Methyl 5-bromo-2-chlorobenzoate**, is often a key intermediate in these multi-step synthetic pathways, highlighting its significance in medicinal chemistry and process development.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its handling, storage, and application in synthesis. **Methyl 5-bromo-2-chlorobenzoate** is a solid at room temperature.[4] Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of **Methyl 5-bromo-2-chlorobenzoate**

Property	Value	Source(s)
CAS Number	251085-87-7	[4][5][6][7]
Molecular Formula	C ₈ H ₆ BrClO ₂	[4][5][8]
Molecular Weight	249.49 g/mol	[4][5]
Appearance	Solid	[4]
Melting Point	43-44 °C	[5]
Boiling Point	276 °C	[5]
Density	1.604 g/cm ³	[5]
IUPAC Name	methyl 5-bromo-2-chlorobenzoate	-
Synonyms	5-Bromo-2-chlorobenzoic acid methyl ester; Benzoic acid, 5-bromo-2-chloro-, methyl ester	[5][7]

The structure of the molecule dictates its reactivity. The electron-withdrawing nature of the chlorine atom, bromine atom, and the carbonyl group of the ester deactivates the aromatic ring towards electrophilic substitution, while activating it for potential nucleophilic aromatic substitution.

Caption: Chemical structure of **Methyl 5-bromo-2-chlorobenzoate**.

Synthesis and Manufacturing Pathways

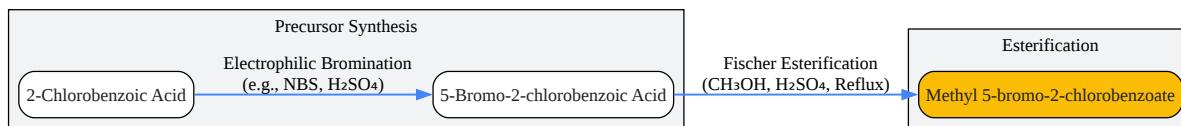
The most direct and common laboratory-scale synthesis of **Methyl 5-bromo-2-chlorobenzoate** is through the esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid. The parent acid itself is typically synthesized via the regioselective electrophilic bromination of 2-chlorobenzoic acid.[3][9]

Synthesis of the Precursor: 5-Bromo-2-chlorobenzoic Acid

The primary challenge in synthesizing the precursor is achieving the correct regioselectivity. The chloro group at C2 and the carboxyl group at C1 are both deactivating and meta-directing. However, the chloro group is an ortho, para-director. The directing effects compete, but bromination typically occurs para to the activating chloro group, at the C5 position. A common method involves using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[3]

Esterification to Methyl 5-bromo-2-chlorobenzoate

The conversion of the carboxylic acid to the methyl ester is a standard transformation. The Fischer-Speier esterification is a cost-effective and reliable method, utilizing an excess of methanol as both solvent and reactant with a strong acid catalyst, such as sulfuric acid.



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Caption: General synthetic workflow for **Methyl 5-bromo-2-chlorobenzoate**.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).[10]

Reagents & Equipment:

- 5-bromo-2-chlorobenzoic acid (1.0 eq)
- Methanol (reagent grade, ~20-30 mL per gram of acid)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic, ~0.1 eq)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorobenzoic acid.
- Reagent Addition: Add methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
- Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This may cause the product to precipitate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x volumes).

- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **Methyl 5-bromo-2-chlorobenzoate** can be purified by recrystallization from a suitable solvent (e.g., hexanes or methanol/water mixture) to afford a pure, crystalline solid.

Self-Validation: The success of the synthesis is validated by characterization of the final product using methods like NMR, IR, and melting point analysis, which should match the data for the pure compound.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount. The expected spectroscopic data provides a fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data for **Methyl 5-bromo-2-chlorobenzoate**

Technique	Expected Features
¹ H NMR	~3.9 ppm (s, 3H): Methyl ester (-OCH ₃) protons. ~7.4-7.8 ppm (m, 3H): Three aromatic protons, exhibiting coupling patterns (e.g., doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	~52 ppm: Methyl ester carbon (-OCH ₃). ~120-135 ppm: Aromatic carbons (CH and C-halogen). ~165 ppm: Ester carbonyl carbon (C=O).
IR Spectroscopy	~3000-3100 cm ⁻¹ : Aromatic C-H stretch. ~2850-2960 cm ⁻¹ : Aliphatic C-H stretch (methyl group). ~1720-1740 cm ⁻¹ : Strong C=O stretch (ester carbonyl). ~1200-1300 cm ⁻¹ : C-O stretch.
Mass Spec (EI)	M ⁺ Cluster: A characteristic isotopic pattern for one bromine (M, M+2, ~1:1 ratio) and one chlorine (M, M+2, ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern. Fragment Ions: Loss of -OCH ₃ (M-31) and -COOCH ₃ (M-59).

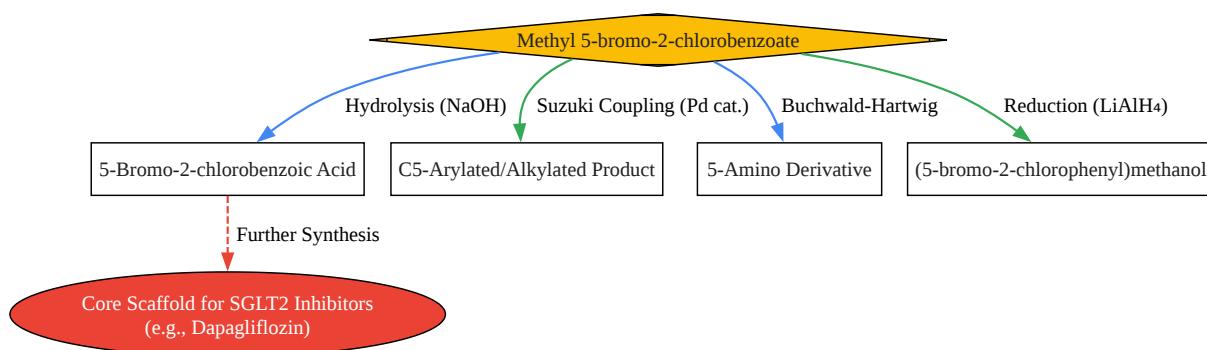
Note: Actual chemical shifts and coupling constants can vary based on solvent and instrument. While specific experimental spectra from a public database for this exact isomer are not readily available, related isomers and the parent acid show similar characteristic peaks.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reactivity and Synthetic Applications

Methyl 5-bromo-2-chlorobenzoate is a versatile intermediate primarily due to its halogen substituents.

- Suzuki and Stille Cross-Coupling: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position by reacting the compound with boronic acids (Suzuki) or organostannanes (Stille) to form new C-C bonds.

- Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based functional groups, forming anilines or related structures.
- Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions, which is a common step in multi-step syntheses.[1]
- Reduction: The ester can be reduced to the corresponding primary alcohol (5-bromo-2-chlorophenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).



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Caption: Reactivity and application pathways of the title compound.

Safety and Handling

As with any halogenated organic compound, proper safety protocols are essential.

- Hazards: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[10] It is known to cause skin and serious eye irritation.[14][15]
- Handling: Always handle **Methyl 5-bromo-2-chlorobenzoate** inside a chemical fume hood. [10] Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.[10][16]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[10]

Conclusion

Methyl 5-bromo-2-chlorobenzoate is more than just a chemical compound; it is a key enabler in the synthesis of complex and medicinally important molecules. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and handling is crucial for leveraging its full potential in the advancement of drug discovery and materials science.

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